![molecular formula C23H18ClN3O2S B6032056 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6032056.png)
3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been identified as a potential anti-cancer agent. This compound has been shown to have promising activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. Inhibition of BRD4 activity by this compound leads to downregulation of the expression of genes that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of tumor xenografts in animal models. Furthermore, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide in lab experiments is its specificity for BRD4. This allows for the study of the role of BRD4 in cancer cell growth and survival. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of this compound with other anti-cancer agents to enhance its activity. Furthermore, the study of the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, is an important future direction.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide involves several steps. The first step is the reaction of 4-aminobenzenesulfonamide with cinnamoyl chloride in the presence of a base such as triethylamine. This results in the formation of 4-{[(cinnamoylamino)carbonothioyl]amino}benzenesulfonamide. The second step involves the reaction of this intermediate with 3-chlorobenzoyl chloride in the presence of a base and a catalyst such as 4-dimethylaminopyridine. This results in the formation of this compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been shown to inhibit the growth of tumor xenografts in animal models.
Propiedades
IUPAC Name |
3-chloro-N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-18-8-4-7-17(15-18)22(29)25-19-10-12-20(13-11-19)26-23(30)27-21(28)14-9-16-5-2-1-3-6-16/h1-15H,(H,25,29)(H2,26,27,28,30)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMLNZTCIPOAZ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.